1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.504. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Dopamine Receptor Ligands
Compounds incorporating elements such as arylcycloalkylamines, including phenyl piperidines and piperazines, are recognized for their potential to influence D2-like dopamine receptors, which are pivotal in developing antipsychotic agents. Research suggests that arylalkyl substituents could enhance the potency and selectivity of compounds binding to D2-like receptors. Preliminary observations indicate a complex relationship between the structure of arylalkyl moieties and their effect on receptor selectivity and potency, emphasizing the composite structure's role in pharmacological activity (Sikazwe et al., 2009).
Role in Cognitive Enhancement
Angiotensin IV and related peptides, by interacting with dopamine (DA) receptors, have shown promise in enhancing cognitive functions. Studies indicate that the cognitive improvements brought about by these peptides in memory recall and learning tasks are mediated through their interaction with various dopamine receptor subtypes, suggesting a complex interplay between these neuroactive peptides and dopamine receptors in brain regions specific to memory and learning processes (Braszko, 2010).
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 enzymes play a crucial role in drug metabolism, with implications for drug-drug interactions. Chemical inhibitors of these enzymes, including those with structures similar to the compound , are important tools in understanding drug metabolism pathways and predicting potential interactions. Selective inhibitors for specific CYP isoforms have been reviewed, highlighting their importance in pharmacokinetic studies (Khojasteh et al., 2011).
DNA Interaction and Potential as Radioprotectors
Compounds like Hoechst 33258, which contains structural motifs related to piperazines and pyridines, are known for their strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. Such compounds not only serve as valuable tools in cell biology for DNA staining but also have potential uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and elucidation of DNA-binding mechanisms (Issar & Kakkar, 2013).
Inhibition of Dipeptidyl Peptidase IV
Dipeptidyl peptidase IV (DPP IV) inhibitors, relevant to the treatment of type 2 diabetes mellitus, represent another potential application area. The structure of the compound suggests that with appropriate modifications, similar molecules could act as DPP IV inhibitors, impacting the incretin system and insulin secretion. This highlights the significance of piperazine and pyridine derivatives in developing new therapeutic agents (Mendieta et al., 2011).
Properties
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-3-29-17(2)15-21(30)22(24(29)31)23(18-5-4-10-26-16-18)28-13-11-27(12-14-28)20-8-6-19(25)7-9-20/h4-10,15-16,23,30H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAVGQLCWXPTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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